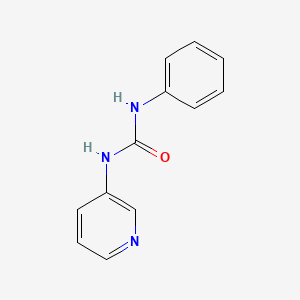
ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate (EAPC) is a trifluoromethylated pyrazole-based compound that has recently been studied for its potential uses in medicinal chemistry and laboratory experiments. It is a derivative of pyrazole, a five-membered heterocyclic compound, which is found in a variety of natural products and has been used to synthesize a number of pharmaceuticals. EAPC has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. In addition, its unique trifluoromethylation allows for increased solubility and stability in aqueous solutions, thus making it an attractive candidate for further research.
科学的研究の応用
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has been studied for its potential use in a variety of scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and antifungal properties. In addition, its trifluoromethylation allows for increased solubility and stability in aqueous solutions, making it an attractive candidate for further research.
ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has been used in a number of studies to investigate the effects of its anti-inflammatory, anti-cancer, and antifungal properties. It has been shown to inhibit the growth of certain cancer cell lines, as well as reduce inflammation in animal models. In addition, it has been used to study the mechanism of action of certain antifungal drugs, as well as the effects of antifungal drugs on the growth of fungi.
作用機序
The mechanism of action of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is not yet fully understood. However, it is believed that its trifluoromethylation allows for increased solubility and stability in aqueous solutions, thus making it more bioavailable. In addition, its ability to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models suggests that it may act as an inhibitor of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate are not yet fully understood. However, its anti-inflammatory, anti-cancer, and antifungal properties suggest that it may have a wide range of biological activities. In addition, its ability to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models suggests that it may act as an inhibitor of certain enzymes involved in the inflammatory response.
実験室実験の利点と制限
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is its trifluoromethylation, which allows for increased solubility and stability in aqueous solutions, thus making it more bioavailable. In addition, its ability to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models suggests that it may act as an inhibitor of certain enzymes involved in the inflammatory response.
However, there are also a number of limitations associated with the use of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans are not yet known. In addition, the synthesis of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate is a two-step process, which can be time-consuming and difficult to scale up for larger experiments.
将来の方向性
Given the potential of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate for use in medicinal chemistry and laboratory experiments, there are a number of future directions that can be explored. For example, further research can be conducted on the mechanism of action of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, as well as its effects on humans. In addition, the synthesis of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate can be optimized to make it easier to scale up for larger experiments. Finally, further research can be conducted on the potential uses of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate in the development of new drugs and therapeutic agents.
合成法
Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate can be synthesized from ethyl 5-amino-1-phenylpyrazole-4-carboxylate (EPPC) and trifluoroacetic acid (TFA). The synthesis of ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves a two-step process. First, EPPC is reacted with TFA in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate, ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate (ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate). This intermediate is then reacted with an acid, such as hydrochloric acid, to form the final product, ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 2,2,2-trifluoroethyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl 5-amino-1H-pyrazole-4-carboxylate", "2,2,2-trifluoroethyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add ethyl 5-amino-1H-pyrazole-4-carboxylate and base to a reaction flask", "Add 2,2,2-trifluoroethyl iodide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold water and dry under vacuum" ] } | |
CAS番号 |
1020722-97-7 |
製品名 |
ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate |
分子式 |
C8H10F3N3O2 |
分子量 |
237.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B6168752.png)
